molecular formula C8H12N2O B3050166 (2-Methoxy-5-methylphenyl)hydrazine CAS No. 24054-67-9

(2-Methoxy-5-methylphenyl)hydrazine

Cat. No.: B3050166
CAS No.: 24054-67-9
M. Wt: 152.19 g/mol
InChI Key: ZZOJDCWBIOFSAI-UHFFFAOYSA-N
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Description

(2-Methoxy-5-methylphenyl)hydrazine is an organic compound with the molecular formula C8H12N2O It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a methoxy group at the second position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-methylphenyl)hydrazine typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-5-methylphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding azo compound.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed:

    Oxidation: Formation of azo compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted hydrazine derivatives.

Scientific Research Applications

(2-Methoxy-5-methylphenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Methoxy-5-methylphenyl)hydrazine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can result in the modulation of cellular processes, such as cell proliferation and apoptosis, which are critical in the context of its potential anticancer properties.

Comparison with Similar Compounds

    (4-Methoxyphenyl)hydrazine: Similar structure but with the methoxy group at the fourth position.

    (2-Methoxyphenyl)hydrazine: Lacks the methyl group at the fifth position.

    (2-Methylphenyl)hydrazine: Lacks the methoxy group at the second position.

Uniqueness: (2-Methoxy-5-methylphenyl)hydrazine is unique due to the presence of both methoxy and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

(2-methoxy-5-methylphenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-3-4-8(11-2)7(5-6)10-9/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOJDCWBIOFSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329789
Record name (2-Methoxy-5-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24054-67-9
Record name (2-Methoxy-5-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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